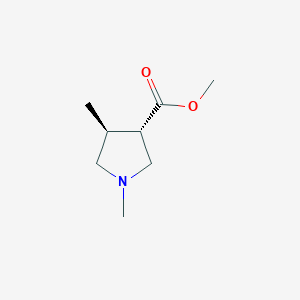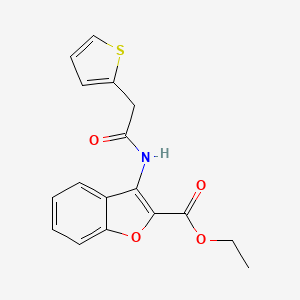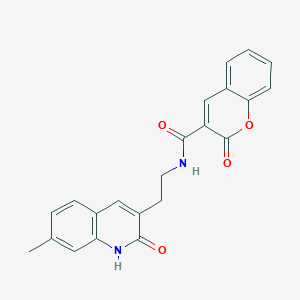
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea” is a chemical compound. The tolyl group in the compound is a functional group related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Synthesis Analysis
A new method for the direct synthesis of primary amides from nonactivated carboxylic acids has been described, in which wasteful activating reagents are avoided . The methodology reports the use of cheap and readily available catalysts such as Mg (NO3)2·6H2O and imidazole, with urea as an atom-efficient nitrogen source .
Chemical Reactions Analysis
The compound may undergo reactions similar to other urea derivatives. For instance, a facile esterification of ketoximes and aldoximes in high yields can be performed using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst at room temperature .
Scientific Research Applications
Metabolite Analysis in Human Urine
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea has been studied for its role as a metabolite of pirimicarb, an insecticide. In a study by Hardt and Angerer (1999), methods were developed to detect its metabolites in human urine, highlighting its significance in occupational health and environmental exposure assessment (Hardt & Angerer, 1999).
Conformational Studies of Heterocyclic Ureas
The compound has been included in studies examining the conformational behavior of heterocyclic ureas. Corbin et al. (2001) investigated its unfolding to form hydrogen-bonded complexes, which has implications for understanding molecular self-assembly and biomolecular interactions (Corbin et al., 2001).
Anticancer and Antimicrobial Properties
Research by Orzeszko et al. (2004) on adamantylated pyrimidines, which include derivatives of this compound, found significant anticancer and antimicrobial properties, indicating its potential in therapeutic applications (Orzeszko et al., 2004).
Synthesis of 5-Formylcytosine Derivatives
Jachak et al. (1993) investigated the reactivity of related dimethylaminopyrimidines in synthesizing 5-formylcytosine derivatives, an area of interest in nucleoside chemistry and drug development (Jachak et al., 1993).
Herbicide Chemistry
Mereiter (2011) studied the structure and properties of triflusulfuron-methyl, a molecule featuring a dimethylaminotriazinyl-urea group, highlighting the compound's relevance in agricultural chemistry (Mereiter, 2011).
Dinuclear Nickel(II) Complexes Study
Amase et al. (2005) explored dinuclear nickel(II) complexes involving this compound, providing insights into enzymatic mimicry and metal-organic interactions, relevant in bioinorganic chemistry (Amase et al., 2005).
properties
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-5-6-8-14(11)20-16(22)17-10-13-9-12(2)18-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFZMKYEVWZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)







![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)
![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)
